Azul de patente V

Descripción general

Descripción

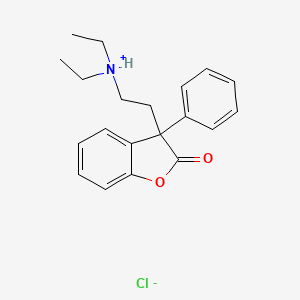

Patent Blue V, also known as Food Blue 5, Sulphan Blue, Acid Blue 3, L-Blau 3, C-Blau 20, Patentblau V, Sky Blue, or C.I. 42051, is a synthetic triphenylmethane dye. It is commonly used as a food coloring agent and has the E number E131. The compound is a sodium or calcium salt of [4-(α-(4-diethylaminophenyl)-5-hydroxy-2,4-disulfophenylmethylidene)-2,5-cyclohexadien-1-ylidene] diethylammonium hydroxide inner salt .

Aplicaciones Científicas De Investigación

Patent Blue V has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and redox indicator due to its color-changing properties under different conditions.

Biology: Employed in staining techniques for visualizing biological tissues and cells.

Medicine: Utilized in lymphangiography and sentinel node biopsy to color lymph vessels, aiding in the detection of cancerous cells.

Industry: Applied in the textile, paper, and cosmetic industries for coloring products

Mecanismo De Acción

Target of Action

Patent Blue V, also known as Acid Blue 3, primarily targets the lymphatic vessels, arterial territories, and lymph nodes . It is used to label these structures prior to biopsy in some cancers . In the field of ophthalmology, it serves as an intraocular stain in retinectomy, specifically for the surgical removal of the inner limiting membrane (ILM) .

Mode of Action

The specific binding of Patent Blue V allows it to freely travel in the breast lymphatics, providing a less invasive alternative for staging . It forms a complex with albumin, which is picked up by regional afferent lymphatics to identify sentinel lymph nodes . A sentinel lymph node is the first lymph node in a chain or group of lymph nodes that cancer is most likely to spread to .

Biochemical Pathways

Its ability to bind specifically and travel freely in the lymphatic system suggests that it may interact with proteins or receptors involved in lymphatic transport .

Result of Action

The administration of Patent Blue V results in a localized blue coloration, making it a sensitive and specific option for the detection of micrometastatic cancer in lymph nodes . It also causes a bluish discoloration of the skin after injection, which disappears within 24 to 48 hours . If a disease affecting lymph nodes or blood circulation disorders is present, this discoloration may last longer .

Action Environment

The action of Patent Blue V can be influenced by environmental factors. For instance, its color is pH-dependent, varying from a deep blue in alkaline or weakly acidic medium to a yellow-orange in stronger acidic conditions . It is also redox-sensitive, changing from a reduced yellow form to an oxidized red form in solution . These properties suggest that the compound’s action, efficacy, and stability may be influenced by the pH and redox conditions of its environment .

Análisis Bioquímico

Biochemical Properties

Patent Blue V interacts with various biomolecules in its applications. For instance, in the field of pharmacology, it has been used as a stain . It is a disulfonated diaminotriphenylmethane dye with a hydrophilic anion and an aromatic system . Its color changes from orange under acidic conditions to blue in alkali , indicating its potential interaction with pH-dependent enzymes and proteins.

Cellular Effects

It has been reported that Patent Blue V has low systemic toxicity and is poorly absorbed This suggests that its impact on cellular processes may be limited

Molecular Mechanism

It is known that the color of the dye is pH-dependent, varying from a deep blue in alkaline or weakly acidic medium to a yellow-orange in stronger acidic conditions This suggests that it may interact with biomolecules in a pH-dependent manner

Temporal Effects in Laboratory Settings

It is known that the dye fades fairly quickly when exposed to light . This suggests that its stability may be affected by light exposure, which could influence its long-term effects on cellular function.

Dosage Effects in Animal Models

It has been reported that the maximum safe feed concentration of Patent Blue V is 250 mg/kg complete feed for non food-producing animals

Metabolic Pathways

It has been reported that after intravenous injection into rats, the color is excreted in the urine, which is colored blue during the 12 hours following the injection . This suggests that it may be metabolized and excreted by the kidneys.

Transport and Distribution

Given its use as a dye in lymphangiography and sentinel node biopsy , it can be inferred that it may be transported through the lymphatic system.

Subcellular Localization

Given its pH-dependent color change , it may be localized in cellular compartments with varying pH levels

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Patent Blue V is synthesized through a series of chemical reactions involving the condensation of diethylaminobenzaldehyde with benzene derivatives. The process typically involves the following steps:

Condensation Reaction: Diethylaminobenzaldehyde reacts with benzene derivatives in the presence of a catalyst to form an intermediate compound.

Sulfonation: The intermediate compound undergoes sulfonation to introduce sulfonic acid groups, enhancing its solubility in water.

Hydroxylation: Hydroxyl groups are introduced to the compound to achieve the desired chemical structure.

Industrial Production Methods: In industrial settings, the production of Patent Blue V involves large-scale chemical reactors where the above reactions are carried out under controlled conditions. The final product is purified through filtration and crystallization processes to obtain a high-purity dye .

Análisis De Reacciones Químicas

Types of Reactions: Patent Blue V undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized to form different colored compounds.

Reduction: Reduction reactions can change the dye’s color, making it useful as a redox indicator.

Substitution: The dye can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, zinc dust.

Substitution Reagents: Halogens, alkylating agents.

Major Products:

Oxidation Products: Different colored compounds depending on the oxidizing agent used.

Reduction Products: Reduced forms of the dye with altered color properties.

Substitution Products: Compounds with substituted functional groups, leading to variations in color and solubility.

Comparación Con Compuestos Similares

Patent Blue V is compared with other similar compounds such as:

Brilliant Blue FCF: Another synthetic blue dye used in food and medical applications. It differs in its chemical structure and specific uses.

Methylene Blue: A dye used in medical diagnostics and as a redox indicator. It has different chemical properties and applications compared to Patent Blue V.

Isosulfan Blue: Used similarly in medical diagnostics for lymphatic mapping but has a different chemical structure.

Uniqueness: Patent Blue V is unique due to its specific binding properties, making it highly effective in medical diagnostics for lymphatic mapping. Its ability to change color under different pH conditions also sets it apart from other dyes .

Propiedades

Número CAS |

3536-49-0 |

|---|---|

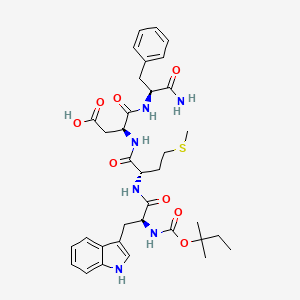

Fórmula molecular |

C27H32CaN2O7S2 |

Peso molecular |

600.8 g/mol |

Nombre IUPAC |

calcium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate |

InChI |

InChI=1S/C27H32N2O7S2.Ca/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36); |

Clave InChI |

KJRBDMBNCBFVAS-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Ca+2] |

SMILES canónico |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O.[Ca] |

Apariencia |

Solid powder |

Key on ui other cas no. |

3536-49-0 |

Descripción física |

Dark blue powder or granules |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt acid blue 1 acid blue 3 alphazurine 2G bleu patent V blue patent violet Blue URS Blue VRS C.I. acid blue 1 C.I. acid blue 3 disulfine blue disulphine blue ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt patent blue V patent blue violet sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate sulfan blue sulphan blue |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Aminoethoxy)ethoxy]ethanol](/img/structure/B1665359.png)